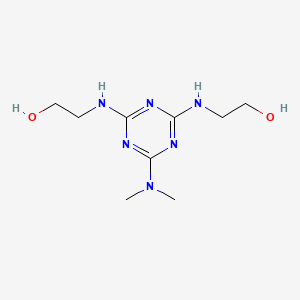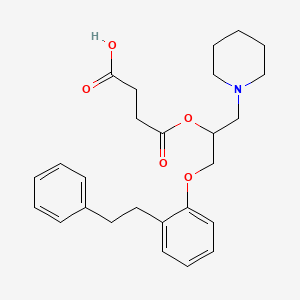
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 4th position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the iodination of 1-methyl-1H-pyrazol-4-yl)methanol. One common method includes the reaction of 1-methyl-1H-pyrazol-4-yl)methanol with iodine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: (5-Iodo-1-methyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: 1-Methyl-1H-pyrazol-4-yl)methanol.
Substitution: (5-Substituted-1-methyl-1H-pyrazol-4-yl)methanol, where the substituent depends on the nucleophile used.
科学研究应用
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(5-Methyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the iodine atom, which may result in different reactivity and biological activity.
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure with a bromine atom instead of iodine, which may affect its chemical and biological properties.
Uniqueness
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H7IN2O |
|---|---|
分子量 |
238.03 g/mol |
IUPAC 名称 |
(5-iodo-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
InChI 键 |
FOYYTSXLRLVLEH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)




![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)



![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)

